molecular formula C8H12O5 B3203977 2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester CAS No. 10260-41-0

2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester

Cat. No.: B3203977
CAS No.: 10260-41-0
M. Wt: 188.18 g/mol
InChI Key: LPLJNEHCXHAFLB-UHFFFAOYSA-N
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Description

2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester is an organic compound that belongs to the class of furan derivatives. It is a dimethyl ester of 2,5-furandicarboxylic acid, which is known for its potential as a renewable building block for various applications. The compound is characterized by its furan ring structure with two carboxylic acid groups that are esterified with methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-furandicarboxylic acid, tetrahydro-, dimethyl ester typically involves the esterification of 2,5-furandicarboxylic acid with methanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

2,5-Furandicarboxylic acid+2CH3OHH2SO42,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester+H2O\text{2,5-Furandicarboxylic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2,5-Furandicarboxylic acid+2CH3​OHH2​SO4​​2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester+H2​O

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor with efficient separation of the product and by-products. The use of high-purity methanol and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,5-furandicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: 2,5-Furandicarboxylic acid.

    Reduction: 2,5-Furandicarboxylic acid, tetrahydro-, diol.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of bio-based polymers and other furan derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of renewable polymers, such as polyethylene furanoate (PEF), which is an alternative to polyethylene terephthalate (PET).

Mechanism of Action

The mechanism of action of 2,5-furandicarboxylic acid, tetrahydro-, dimethyl ester involves its interaction with various molecular targets. In chemical reactions, the ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The furan ring structure allows for interactions with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandicarboxylic acid: The parent compound with carboxylic acid groups instead of ester groups.

    2,5-Furandicarboxylic acid, dimethyl ester: Similar esterified compound but without the tetrahydro modification.

    Furan-2,5-dicarboxylic acid diethyl ester: Another esterified derivative with ethyl groups.

Uniqueness

2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester is unique due to its tetrahydro modification, which imparts different chemical and physical properties compared to its non-tetrahydro counterparts

Properties

IUPAC Name

dimethyl oxolane-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLJNEHCXHAFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(O1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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